4-isopropylbenzyl 3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(2)13-5-3-12(4-6-13)10-25-17(20)14-7-15(18(21)22)9-16(8-14)19(23)24/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZMORLKVZPEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropylbenzyl 3,5 Dinitrobenzoate and Analogues
Esterification Reactions Utilizing 3,5-Dinitrobenzoyl Chloride
The reaction between an alcohol and 3,5-dinitrobenzoyl chloride is a cornerstone for preparing 3,5-dinitrobenzoate (B1224709) esters. hansshodhsudha.comwikipedia.org This acyl chloride is a derivative of 3,5-dinitrobenzoic acid and is primarily used when the alcohol is sensitive and cannot be directly reacted with the carboxylic acid. wikipedia.org
The traditional and widely practiced method for synthesizing 3,5-dinitrobenzoates involves a two-step process. hansshodhsudha.com First, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride. hansshodhsudha.comresearchgate.net This conversion is typically achieved by reacting the acid with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comresearchgate.netwikipedia.org This initial step, however, generates hazardous byproducts like phosphoryl chloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂). hansshodhsudha.comresearchgate.net
In the second step, the synthesized 3,5-dinitrobenzoyl chloride is reacted with the alcohol, in this case, 4-isopropylbenzyl alcohol. hansshodhsudha.com This esterification is often carried out by heating the reactants, sometimes in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. wikipedia.orgproquest.com The entire conventional procedure typically takes about 45 to 60 minutes to complete. hansshodhsudha.comresearchgate.net
A typical laboratory procedure would involve mixing 3,5-dinitrobenzoic acid with phosphorus pentachloride and stirring until a liquid acid chloride is formed. hansshodhsudha.com The crude acid chloride is then stirred with the alcohol on a warm water bath. hansshodhsudha.com The resulting crude ester is poured into ice-cold water, washed with a sodium bicarbonate solution to remove unreacted acid, and then isolated. hansshodhsudha.com
To improve efficiency and overcome some of the challenges of conventional methods, catalyst-mediated esterification protocols have been developed. One of the main methods in esterification involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this process, the carboxylic acid (3,5-dinitrobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. jocpr.com DMAP acts as an acyl transfer catalyst, further accelerating the reaction. jocpr.com
Acid catalysts are also employed to facilitate the direct esterification of alcohols with 3,5-dinitrobenzoic acid. For instance, a few drops of concentrated sulfuric acid can be used as a catalyst in microwave-assisted synthesis, providing a greener alternative to the use of thionyl chloride or phosphorus pentachloride. hansshodhsudha.comresearchgate.net Toluene sulphonic acid is another acid catalyst that can be used for this purpose. google.com
| Catalyst System | Reactants | Key Features |
| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | 3,5-Dinitrobenzoic acid, Alcohol | Forms a reactive intermediate; DCC is converted to dicyclohexylurea (DCU). jocpr.com |
| Concentrated Sulfuric Acid (H₂SO₄) | 3,5-Dinitrobenzoic acid, Alcohol | Often used in microwave-assisted synthesis for a green approach. hansshodhsudha.comresearchgate.net |
| p-Toluenesulfonyl chloride / Pyridine | 3,5-Dinitrobenzoic acid, Alcohol | Forms a mixed carboxylic-sulfonic acid anhydride (B1165640) in situ as the acylating agent. proquest.com |
Alternative Synthetic Pathways to the 3,5-Dinitrobenzoate Moiety
In the pursuit of more efficient and environmentally friendly methods, several alternative pathways to the 3,5-dinitrobenzoate moiety have been explored, avoiding the pre-synthesis of the highly reactive and hazardous 3,5-dinitrobenzoyl chloride.
One notable green methodology is the direct microwave-assisted esterification of an alcohol with 3,5-dinitrobenzoic acid using a few drops of concentrated sulfuric acid as a catalyst. hansshodhsudha.comresearchgate.net This method is safer, more energy-efficient, and significantly reduces reaction times. sciepub.com However, this specific method may not be suitable for all alcohols, as some, like benzyl (B1604629) alcohol, can undergo dehydration and charring in the presence of sulfuric acid. researchgate.net
Another approach is transesterification, where an existing ester is heated with 3,5-dinitrobenzoic acid in the presence of an acid catalyst like sulfuric acid. sciepub.comelectronicsandbooks.com This method can be used to identify the alcohol component of an ester without prior saponification. electronicsandbooks.com For tertiary esters, which are prone to elimination reactions at high temperatures, the reaction can be carried out at room temperature in a solvent like dioxane over several days to obtain good yields. electronicsandbooks.com
The use of ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), has also been reported as a green approach for the preparation of 3,5-dinitrobenzoate derivatives under microwave-assisted conditions. sciepub.com
Furthermore, an efficient microscale preparation can be achieved by employing an acylating medium of 3,5-dinitrobenzoic acid and p-toluenesulfonyl chloride in pyridine. proquest.com This procedure generates a mixed carboxylic-sulfonic acid anhydride in situ, which acts as the acylating agent. proquest.com
| Alternative Pathway | Description | Advantages |
| Microwave-Assisted Direct Esterification | Direct reaction of alcohol and 3,5-dinitrobenzoic acid with an acid catalyst under microwave irradiation. hansshodhsudha.comresearchgate.net | Green, rapid, energy-efficient. hansshodhsudha.comsciepub.com |
| Transesterification | Reaction of an existing ester with 3,5-dinitrobenzoic acid and an acid catalyst. sciepub.comelectronicsandbooks.com | Avoids prior saponification of the starting ester. electronicsandbooks.com |
| Ionic Liquid-Mediated Synthesis | Microwave-assisted synthesis using an acidic ionic liquid like [bmim]HSO₄. sciepub.com | Green solvent, efficient. sciepub.com |
| In situ Anhydride Formation | Reaction of 3,5-dinitrobenzoic acid and p-toluenesulfonyl chloride in pyridine to form the acylating agent. proquest.com | Efficient for microscale preparations. proquest.com |
Mechanochemical Synthesis Approaches for 3,5-Dinitrobenzamides
While this article focuses on the ester 4-isopropylbenzyl 3,5-dinitrobenzoate, the synthesis of the analogous 3,5-dinitrobenzamides provides insight into alternative synthetic strategies that could potentially be adapted. Mechanochemical synthesis, which involves grinding solid reactants together, is an emerging green chemistry technique that can lead to high-yield reactions with minimal or no solvent.
Research on the synthesis of N-alkylphenyl-3,5-dinitrobenzamide and other dinitrobenzamide derivatives has been conducted, primarily for their biological activities. rsc.orgresearchgate.netnih.gov These syntheses are typically carried out using standard solution-phase amide bond formation reactions. nih.gov Although specific literature on the mechanochemical synthesis of 3,5-dinitrobenzamides is not prominent in the initial findings, this solvent-free approach is gaining traction for the synthesis of various amides and could be a viable future direction for the synthesis of 3,5-dinitrobenzamides and, by extension, dinitrobenzoate esters.
Purification and Isolation Techniques in Academic Synthesis
The purification and isolation of the synthesized this compound are critical steps to obtain a pure, crystalline product with a sharp melting point, which is essential for its use as a derivative for characterization.
A common initial step after the reaction is to pour the reaction mixture into cold water to precipitate the crude solid ester. hansshodhsudha.comproquest.com This is often followed by washing with an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to remove any unreacted 3,5-dinitrobenzoic acid. hansshodhsudha.comproquest.com
The primary method for purification is recrystallization. hansshodhsudha.com Ethanol is a commonly used solvent for recrystallizing 3,5-dinitrobenzoate derivatives. proquest.com In cases where the product is difficult to recrystallize from a single solvent, a mixed solvent system may be employed. For instance, the product can be suspended in boiling ethanol, and N,N-dimethylformamide can be added dropwise until a clear solution is obtained, from which the pure crystals will form upon cooling. proquest.com
For challenging purifications, the formation of an addition compound with 1-naphthylamine (B1663977) can be utilized. electronicsandbooks.com The 3,5-dinitrobenzoate, even if it is an oil, can form a crystalline adduct with 1-naphthylamine, which can be easily isolated and purified. electronicsandbooks.com The pure dinitrobenzoate can then be recovered by decomposing the addition compound with a dilute acid. electronicsandbooks.com
Finally, vacuum filtration is the standard technique used to collect the crystalline product from the solution, followed by washing with a cold solvent to remove any soluble impurities. proquest.com
Mechanistic Organic Chemistry of 3,5 Dinitrobenzoate Esters
Nucleophilic Substitution Reactions Involving 3,5-Dinitrobenzoate (B1224709) as a Leaving Group
The 3,5-dinitrobenzoate anion is a relatively stable, weakly basic species due to the extensive delocalization of the negative charge across the carboxylate group and the two nitro groups. This inherent stability makes it an effective nucleofuge, or leaving group, in nucleophilic substitution reactions. The departure of the 3,5-dinitrobenzoate group from a substrate like 4-isopropylbenzyl 3,5-dinitrobenzoate can proceed through various mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-making steps.
Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a fundamental tool for investigating reaction mechanisms. The solvolysis of benzyl (B1604629) derivatives, including esters, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a spectrum in between. The preferred mechanism is highly dependent on the structure of the substrate, the nature of the leaving group, and the properties of the solvent.
For this compound, the presence of the para-isopropyl group, an electron-donating group, is expected to stabilize the formation of a benzylic carbocation. This stabilization favors an SN1-type mechanism, where the rate-determining step is the ionization of the substrate to form the 4-isopropylbenzyl carbocation and the 3,5-dinitrobenzoate anion.
The rate of solvolysis of this compound would be expected to follow first-order kinetics, being dependent only on the concentration of the ester. The rate constant (k) would be influenced by the solvent's ionizing power and nucleophilicity.
Table 1: Representative First-Order Rate Constants for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile (B52724) in Water at 25 °C nih.gov
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.8 x 10-3 |
| H | 3.2 x 10-5 |
| 4-Chloro | 1.1 x 10-5 |
| 3,4-Dinitro | 1.1 x 10-8 |
This table illustrates the effect of substituents on the solvolysis rate of a related system. The 4-isopropyl group, being electron-donating, would be expected to lead to a rate constant greater than that for the unsubstituted benzyl chloride.
The SN1 solvolysis of this compound proceeds through the formation of the 4-isopropylbenzyl carbocation as a transient intermediate. chem-station.com The stability of this carbocation is a key factor in determining the reaction rate. The isopropyl group at the para position stabilizes the positive charge at the benzylic carbon through both inductive and hyperconjugative effects.
The lifetime of a carbocation is a crucial parameter that can influence the reaction's product distribution and stereochemistry. Studies on related systems, such as α-substituted 4-methoxybenzyl carbocations, have shown that carbocation lifetimes can be measured using techniques like laser flash photolysis and by trapping experiments with potent nucleophiles like the azide (B81097) ion. rsc.org The lifetime of the 4-isopropylbenzyl carbocation would be expected to be sufficiently long in many solvents to allow for diffusion and reaction with solvent molecules or other added nucleophiles. nih.gov However, the actual lifetime is highly dependent on the solvent environment. In highly nucleophilic solvents, the lifetime will be shorter as the carbocation is rapidly captured.
Research on sterically hindered carbocations has shown that nucleophilic trapping can compete with other processes like elimination. researchgate.net For the 4-isopropylbenzyl carbocation, the primary reaction pathway in solvolysis is trapping by the solvent to form the corresponding alcohol or ether.
The choice of solvent has a profound impact on the rate and mechanism of solvolysis reactions. For reactions proceeding through an SN1 mechanism, such as the solvolysis of this compound, polar protic solvents are particularly effective at promoting the reaction. libretexts.org These solvents, like water and alcohols, can stabilize the developing positive and negative charges in the transition state leading to the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. libretexts.org
The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates: wikipedia.org
log(k/k0) = mY
where k is the rate constant in a given solvent, k0 is the rate constant in a reference solvent (typically 80% aqueous ethanol), m is a parameter that measures the sensitivity of the substrate to the solvent's ionizing power, and Y is a measure of the solvent's ionizing power. wikipedia.org For SN1 reactions, the m value is typically close to 1, indicating a high sensitivity to the solvent's ionizing power. wikipedia.org It is expected that the solvolysis of this compound would exhibit an m value in this range.
The extended Grunwald-Winstein equation incorporates a term for the solvent's nucleophilicity (N): beilstein-journals.org
log(k/k0) = lN + mY
Here, l represents the sensitivity of the substrate to the solvent's nucleophilicity. For a pure SN1 reaction, the l value should be close to zero. Any significant positive value for l would suggest a degree of SN2 character, where the nucleophile participates in the rate-determining step.
The structure of the nucleophile also plays a critical role. In mixed solvent systems, a more nucleophilic solvent component can compete in trapping the carbocation intermediate. For instance, in a mixture of water and a less nucleophilic alcohol, both the corresponding benzyl alcohol and benzyl ether will be formed. The product ratio is often not a simple reflection of the solvent composition, but also depends on the relative nucleophilicity of the solvent components towards the specific carbocation.
Table 2: Selected Solvent Parameters (YCl and NT) beilstein-journals.orgresearchgate.net
| Solvent | YCl | NT |
| 100% Ethanol | -2.52 | 0.37 |
| 80% Ethanol | 0.00 | 0.00 |
| 100% Methanol (B129727) | -1.19 | 0.17 |
| 90% Acetone | -0.79 | -0.37 |
| Formic Acid | 4.05 | -2.35 |
| 2,2,2-Trifluoroethanol (TFE) | 2.79 | -3.3 |
| 97% TFEw | 3.05 | -2.85 |
YCl is a measure of solvent ionizing power based on the solvolysis of 1-adamantyl chloride. NT is a measure of solvent nucleophilicity based on the solvolysis of S-methyldibenzothiophenium ion. These parameters are used in the extended Grunwald-Winstein equation to analyze solvolysis mechanisms.
Electron-Withdrawing Effects of the Dinitrobenzoyl Group on Reaction Mechanisms
The two nitro groups on the benzoyl portion of the leaving group play a crucial role in the reactivity of this compound. These groups are strongly electron-withdrawing, primarily through a combination of inductive and resonance effects. This electron withdrawal has a significant impact on the stability of the 3,5-dinitrobenzoate anion that is formed upon heterolytic cleavage of the C-O bond.
By delocalizing the negative charge of the carboxylate, the nitro groups make the 3,5-dinitrobenzoate a much weaker base and therefore a better leaving group compared to, for example, a simple benzoate (B1203000) or acetate (B1210297) anion. A good leaving group is essential for facilitating both SN1 and SN2 reactions, as it lowers the activation energy for the bond-breaking step. In the context of the SN1 solvolysis of this compound, the excellent leaving group ability of the 3,5-dinitrobenzoate moiety promotes the rate-determining ionization to form the carbocation intermediate.
Transition State Analysis in Dinitrobenzoate Reactivity
The transition state of a chemical reaction represents the highest energy point along the reaction coordinate. Its structure provides insight into the mechanism of the reaction. For the SN1 solvolysis of this compound, the transition state for the rate-determining step resembles the carbocation intermediate that is being formed.
According to the Hammond postulate, for an endergonic step like the formation of a carbocation, the transition state will be structurally similar to the product of that step (the carbocation). Therefore, the transition state will have a significant degree of C-O bond cleavage and substantial positive charge development at the benzylic carbon. The geometry at the benzylic carbon will be moving from tetrahedral towards trigonal planar.
Kinetic isotope effects (KIEs) can provide experimental evidence about the structure of the transition state. princeton.edu For example, an α-deuterium KIE (kH/kD > 1) is expected for an SN1 reaction because the C-H(D) bond at the reacting center becomes weaker in the transition state as the carbon rehybridizes from sp3 to sp2. researchgate.net Solvent isotope effects can also be informative; for instance, comparing reaction rates in H2O versus D2O can shed light on the role of the solvent in the transition state. chem-station.com While specific KIE studies on this compound are not available in the reviewed literature, studies on the solvolysis of other benzyl derivatives have utilized these techniques to elucidate transition state structures. researchgate.netcdnsciencepub.com Computational studies on related systems have also been employed to model the geometry and energy of transition states in solvolysis reactions. researchgate.net These studies generally support a transition state with significant charge separation for SN1 reactions of activated benzyl systems.
Advanced Structural Elucidation and Solid State Characteristics
Single-Crystal X-ray Diffraction Analysis of 4-Isopropylbenzyl 3,5-Dinitrobenzoate (B1224709) and Related Esters
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for 4-isopropylbenzyl 3,5-dinitrobenzoate is not publicly available, analysis of analogous compounds like isopropyl 4-chloro-3,5-dinitrobenzoate provides a robust model for its likely molecular and supramolecular features. nih.govamanote.comnih.gov
The bond lengths and angles are expected to be within standard ranges for organic esters and nitroaromatic compounds. The geometry around the ester linkage (C-O-C) will be bent, and the nitro groups will exhibit a trigonal planar geometry. The presence of the electron-withdrawing nitro groups can also be expected to influence the electronic distribution and bond lengths within the benzene (B151609) ring.
Table 1: Representative Crystallographic Data for a Related Dinitrobenzoate Ester (Isopropyl 4-chloro-3,5-dinitrobenzoate) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.703(2) |
| b (Å) | 10.783(5) |
| c (Å) | 12.734(5) |
| α (°) | 69.483(12) |
| β (°) | 87.75(2) |
| γ (°) | 89.61(2) |
| Volume (ų) | 604.3(5) |
The solid-state packing of this compound will be governed by a combination of weak intermolecular forces. In related dinitrobenzoate esters, C-H···O hydrogen bonds are observed to be a significant contributor to the crystal packing, linking adjacent molecules. nih.gov For instance, in isopropyl 4-chloro-3,5-dinitrobenzoate, a weak C-H···O interaction is present. nih.govnih.gov
The presence of two nitro groups and a carbonyl group provides multiple hydrogen bond acceptors, while the aromatic and aliphatic C-H groups can act as donors. Furthermore, the electron-deficient dinitrobenzoate ring and the potentially electron-rich 4-isopropylbenzyl ring could engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. rsc.org These interactions play a crucial role in the stabilization of the crystal lattice. The insertion of nitro groups into a benzene molecule generally leads to stronger C–H⋯O intermolecular hydrogen bonds and stacking interactions. rsc.org
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These methods are sensitive to the vibrations of chemical bonds and can be used to confirm the identity and elucidate structural details of this compound. spectroscopyonline.com
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks will be associated with the nitro (NO₂) and ester (C=O) groups. Aromatic nitro compounds typically display strong asymmetric and symmetric stretching vibrations for the N-O bond in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com The carbonyl (C=O) stretching vibration of the ester group is expected to appear as a strong band in the range of 1730-1715 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic (isopropyl and benzyl) parts of the molecule, typically above 3000 cm⁻¹, and C-O stretching vibrations of the ester group between 1300 and 1000 cm⁻¹.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| C=O Ester Stretch | 1730 - 1715 | Strong |
| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |
| C-H Aliphatic Stretch | 3000 - 2850 | Medium |
Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the nitro groups and the aromatic ring breathing modes. The symmetric NO₂ stretch is typically found in the 1360-1290 cm⁻¹ region. spectroscopyonline.com The C=O stretch of the ester is generally weaker in the Raman spectrum compared to the IR spectrum. Vibrations of the carbon skeleton, including the benzene ring and the isopropyl group, will also be active. While a specific Raman spectrum for the title compound is unavailable, the spectrum of its precursor, 4-isopropylbenzyl alcohol, shows characteristic peaks for the isopropyl-substituted benzene ring which would also be present in the final ester. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The dinitrobenzoate portion is expected to show two aromatic proton signals. The proton at the C2' position would appear as a triplet, and the protons at the C4' and C6' positions would appear as a doublet.
The 4-isopropylbenzyl moiety would exhibit signals for its aromatic protons, the benzylic methylene (B1212753) protons, and the isopropyl group protons. The aromatic protons on the benzyl (B1604629) ring, being in different electronic environments, would likely appear as two distinct doublets. The benzylic methylene protons adjacent to the ester oxygen would present as a singlet. The isopropyl group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups.
A hypothetical ¹H NMR data table is presented below based on these structural considerations.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Aromatic H (Dinitrobenzoate) |
| Data not available | Data not available | Data not available | Data not available | Aromatic H (Dinitrobenzoate) |
| Data not available | Data not available | Data not available | Data not available | Aromatic H (Isopropylbenzyl) |
| Data not available | Data not available | Data not available | Data not available | Aromatic H (Isopropylbenzyl) |
| Data not available | Data not available | Data not available | Data not available | -CH₂- |
| Data not available | Data not available | Data not available | Data not available | -CH(CH₃)₂ |
| Data not available | Data not available | Data not available | Data not available | -CH(CH₃)₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of both rings, the benzylic methylene carbon, and the carbons of the isopropyl group. The carbons bearing the nitro groups on the dinitrobenzoate ring would be significantly deshielded.
A projected ¹³C NMR data table is provided below, illustrating the anticipated chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C=O (Ester) |
| Data not available | Aromatic C (Dinitrobenzoate) |
| Data not available | Aromatic C (Dinitrobenzoate) |
| Data not available | Aromatic C (Dinitrobenzoate) |
| Data not available | Aromatic C (Isopropylbenzyl) |
| Data not available | Aromatic C (Isopropylbenzyl) |
| Data not available | Aromatic C (Isopropylbenzyl) |
| Data not available | -CH₂- |
| Data not available | -CH(CH₃)₂ |
| Data not available | -CH(CH₃)₂ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized molecule. For this compound (C₁₇H₁₆N₂O₆), HRMS would be used to measure its exact mass. The experimentally determined mass would then be compared to the theoretically calculated mass.
A hypothetical HRMS data table is shown below.
| Ion | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Difference (ppm) |
| C₁₇H₁₇N₂O₆ | Data not available | Data not available | Data not available |
Computational and Theoretical Insights into this compound
The study of chemical compounds through computational chemistry provides profound insights into their molecular structure, reactivity, and intermolecular interactions. For this compound, a compound characterized by its aromatic systems and functional groups, theoretical investigations are crucial for understanding its electronic properties and potential applications. This article delves into the computational methodologies used to explore the intricacies of this molecule.
Stereochemical Applications of 3,5 Dinitrobenzoate Esters
Enantioselective Synthesis Utilizing Chiral 3,5-Dinitrobenzoate (B1224709) Derivatives
While direct, large-scale enantioselective synthesis using 4-isopropylbenzyl 3,5-dinitrobenzoate as a chiral auxiliary is not extensively documented, the broader class of chiral 3,5-dinitrobenzoate derivatives plays a significant role in stereocontrolled transformations. These derivatives are often employed as chiral building blocks or as part of chiral catalysts.
Research has demonstrated the successful application of chiral diamine catalysts in asymmetric Michael reactions, leading to the synthesis of 3,4-dihydropyran derivatives with high yields and excellent enantioselectivities (up to 97% ee). nih.gov In these reactions, the chiral environment created by the catalyst directs the stereochemical outcome of the reaction.
Furthermore, the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) often incorporates N-3,5-dinitrobenzoyl derivatives. nih.gov For instance, diastereomeric chiral compounds like (1S,2R)-(+)-2-amino-1,2-diphenylethanol can be derivatized with a 3,5-dinitrobenzoyl group to create a CSP. nih.gov These CSPs are then used to separate a wide array of chiral compounds, demonstrating the utility of the 3,5-dinitrobenzoyl moiety in creating environments for enantioselective recognition. nih.gov
The synthesis of complex chiral molecules can also be guided by the stereochemistry of a 3,5-dinitrobenzoate derivative. In a study involving a stereoisomer of glycerol (B35011) menthonide, the molecule was converted to its 3,5-dinitrobenzoate ester. nih.gov This derivatization allowed for the crystallographic assignment of the absolute stereochemistry, which is crucial for confirming the outcome of an enantioselective synthesis. nih.gov
Chiral Resolution Techniques Employing 3,5-Dinitrobenzoate Formation
Chiral resolution is a fundamental process in stereochemistry for separating racemic mixtures into their constituent enantiomers. wikipedia.org The formation of diastereomeric derivatives is a classic and widely practiced method for achieving this separation, and 3,5-dinitrobenzoate esters are frequently employed for this purpose. libretexts.orglibretexts.org
The underlying principle involves reacting a racemic mixture, such as an alcohol, with an enantiomerically pure chiral resolving agent. In the context of 3,5-dinitrobenzoates, a racemic alcohol can be reacted with 3,5-dinitrobenzoyl chloride to form a mixture of diastereomeric esters. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like crystallization. libretexts.org Once separated, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure alcohols.
The utility of 3,5-dinitrobenzoic acid in this context stems from its ability to form highly crystalline esters with sharp melting points, which facilitates their separation. wikipedia.org This method is applicable to a broad range of alcohols and even amines. wikipedia.org For instance, isopropanol (B130326) can be identified by the melting point of its 3,5-dinitrobenzoate derivative, which is 123 °C. wikipedia.org The higher melting points of 3,5-dinitrobenzoate derivatives compared to those of other derivatizing agents, like 4-nitrobenzoic acid, often make them the preferred choice for accurate identification and separation. wikipedia.org
A green chemistry approach for the synthesis of these derivatives involves the microwave-assisted direct reaction of an alcohol with 3,5-dinitrobenzoic acid in the presence of concentrated sulfuric acid, avoiding the use of more hazardous reagents like thionyl chloride or phosphorus pentachloride. researchgate.net
Table 1: Chiral Resolution of a Racemic Alcohol via Diastereomeric Ester Formation
| Step | Description | Reactants | Products | Separation Method |
| 1 | Derivatization | Racemic Alcohol ((R/S)-ROH) + 3,5-Dinitrobenzoyl chloride | Diastereomeric esters ((R)-RO-DNB & (S)-RO-DNB) | - |
| 2 | Separation | Mixture of diastereomeric esters | Separated (R)-RO-DNB and (S)-RO-DNB | Fractional Crystallization |
| 3 | Hydrolysis | (R)-RO-DNB | (R)-ROH + 3,5-Dinitrobenzoic acid | - |
| 4 | Hydrolysis | (S)-RO-DNB | (S)-ROH + 3,5-Dinitrobenzoic acid | - |
DNB refers to the 3,5-Dinitrobenzoyl group.
Determination of Enantiomeric Excess via High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dinitrobenzoate Esters
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess (ee) of a chiral compound. The derivatization of chiral analytes with a suitable agent, such as 3,5-dinitrobenzoyl chloride, is a common strategy to enhance their chromatographic separation and detection.
The 3,5-dinitrobenzoyl group is an excellent chromophore, meaning it absorbs ultraviolet (UV) light strongly. This property significantly improves the sensitivity of detection when using a UV detector in an HPLC system. nih.gov The derivatization of a chiral alcohol or amine with 3,5-dinitrobenzoyl chloride converts the enantiomers into diastereomers (if a chiral derivatizing agent is used) or simply into derivatives that can be more easily separated on a chiral stationary phase (CSP). nih.govnih.gov
Several studies have demonstrated the successful separation of enantiomers as their 3,5-dinitrobenzoate derivatives using HPLC. Chiral stationary phases containing N-3,5-dinitrobenzoyl moieties have been developed and effectively used for the separation of numerous chiral compounds. nih.gov For example, the direct liquid chromatographic separation of the enantiomers of beta-blockers like metoprolol (B1676517) and bisoprolol (B1195378) has been achieved using a CSP composed of (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid. nih.gov
The efficiency of the separation is often dependent on the mobile phase composition, flow rate, and column temperature. nih.gov For the separation of metoprolol enantiomers, a normal phase system with a mobile phase of n-hexane, 1,2-dichloroethane, and methanol (B129727) was optimized to achieve good resolution. nih.gov
Table 2: HPLC Separation Parameters for Enantiomers of Beta-Blockers using a 3,5-Dinitrobenzoic Acid-Based Chiral Stationary Phase
| Compound | Mobile Phase | (R)-Isomer Linear Range (mg/ml) | (S)-Isomer Linear Range (mg/ml) | (R)-Isomer Detection Limit (mg/ml) | (S)-Isomer Detection Limit (mg/ml) |
| Metoprolol | n-hexane/1,2-dichloroethane/methanol | 0.079-1.38 | 0.015-5.80 | 0.008 | 0.002 |
| Bisoprolol | n-hexane/1,2-dichloroethane/methanol | 0.05-1.31 | 0.02-1.00 | 0.001 | 0.008 |
Data sourced from Zhang et al., J Pharm Biomed Anal, 2003. nih.gov
In another application, the enantiomeric purity of a novel fluoroquinolone, WCK 1152, was determined by pre-column derivatization to form diastereomers, which were then separated by reverse-phase HPLC. nih.gov This method offered excellent separation with a resolution of more than 4 and was validated for its precision and accuracy. nih.gov This underscores the robustness of using derivatization to facilitate the accurate quantification of enantiomeric excess in drug substances.
Derivatization and Advanced Analytical Roles in Organic Synthesis Research
Role of 3,5-Dinitrobenzoates in the Characterization of Complex Reaction Products
The derivatization of alcohols and amines with 3,5-dinitrobenzoyl chloride is a widely used technique to characterize the products of complex chemical reactions. wikipedia.org Alcohols, for instance, often lack a strong chromophore, making their detection by UV spectroscopy challenging. oup.com By converting them into 3,5-dinitrobenzoate (B1224709) esters, a strong UV-active moiety is introduced, significantly enhancing detection sensitivity in techniques like high-performance liquid chromatography (HPLC). oup.com
This derivatization is particularly valuable when dealing with mixtures of alcohols or when an alcohol is present in a complex matrix. The resulting crystalline 3,5-dinitrobenzoate esters, such as 4-isopropylbenzyl 3,5-dinitrobenzoate, typically exhibit sharp and well-defined melting points. wikipedia.org These melting points can be compared to literature values for known compounds, aiding in the identification of the original alcohol. missouri.edu For new compounds, the purified derivative provides a stable, solid sample for further structural elucidation.
The general reaction for the formation of a 3,5-dinitrobenzoate ester is as follows:
Reaction of an alcohol with 3,5-dinitrobenzoyl chloride to form a 3,5-dinitrobenzoate ester.
The traditional method for this synthesis involves reacting the alcohol with 3,5-dinitrobenzoyl chloride, which is itself prepared from 3,5-dinitrobenzoic acid and a chlorinating agent like thionyl chloride or phosphorus pentachloride. hansshodhsudha.comresearchgate.net More contemporary, "green" methods have been developed that utilize microwave assistance to directly react the alcohol with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of strong acid. hansshodhsudha.comresearchgate.net
Analytical Methodologies for Purity Assessment and Identity Confirmation in Synthetic Pathways
A variety of analytical techniques are employed to assess the purity and confirm the identity of 3,5-dinitrobenzoate derivatives, which in turn validates the structure of the parent alcohol in a synthetic pathway.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Due to the strong UV absorbance of the dinitrophenyl group, HPLC is an exceptionally sensitive method for the analysis of 3,5-dinitrobenzoate esters. oup.com It can be used to separate complex mixtures of derivatives and to determine the purity of a synthesized ester. A simplified method involves using an acetonitrile-based solvent system, which allows for a homogeneous reaction mixture and direct injection after derivatization. oup.comoup.com
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring the progress of the derivatization reaction and for the preliminary purity assessment of the resulting ester. rsc.orgrsc.org The 3,5-dinitrobenzoate esters can be easily separated from the starting materials and any byproducts, such as 3,5-dinitrobenzoic acid, which tends to remain at the baseline. rsc.org
Gas Chromatography (GC): GC can also be used for the analysis of volatile 3,5-dinitrobenzoate esters. acs.orgacs.org This method is particularly useful for separating and identifying the alcohol components of acetals after hydrolysis and derivatization. acs.org
Melting Point Analysis: The melting point of a crystalline solid is a key physical property that indicates its purity. For 3,5-dinitrobenzoate derivatives, a sharp melting point close to the literature value is a strong indicator of a pure compound. wikipedia.org The melting points of these derivatives are often significantly higher than those of derivatives formed with reagents like 4-nitrobenzoic acid, which can be advantageous for accurate identification. wikipedia.org
The table below provides a hypothetical comparison of the analytical data for this compound.
| Analytical Technique | Parameter | Expected Observation for this compound |
| HPLC | Retention Time | A distinct peak at a specific retention time under defined conditions. |
| TLC | Rf Value | A single spot with a characteristic Rf value in a given solvent system. |
| Melting Point | Melting Range | A sharp and reproducible melting point range. |
Spectroscopic Fingerprinting for Quality Control and Reaction Monitoring in Academic Synthesis
Spectroscopic methods provide a "fingerprint" of a molecule, allowing for detailed structural confirmation and are invaluable for quality control and reaction monitoring.
Infrared (IR) Spectroscopy: The IR spectrum of a 3,5-dinitrobenzoate ester will show characteristic absorption bands. For this compound, one would expect to see:
Strong C=O stretching vibration for the ester group (typically around 1720-1740 cm⁻¹).
Characteristic N-O stretching vibrations for the nitro groups (usually two bands around 1540 cm⁻¹ and 1350 cm⁻¹).
C-O stretching vibrations for the ester linkage.
Aromatic C-H and C=C stretching vibrations.
The disappearance of the broad O-H stretch from the parent alcohol and the appearance of the strong ester C=O stretch are clear indicators of a successful reaction. chegg.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and dinitrobenzoyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the characteristic isopropyl group signals (a septet and a doublet). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons attached to the nitro groups. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The 3,5-dinitrobenzoyl moiety is a strong chromophore, making UV-Vis spectroscopy a useful tool for quantifying the derivative and monitoring the reaction. oup.com The appearance of a strong absorption band at a specific wavelength in the UV region confirms the presence of the dinitroaromatic system.
The following table summarizes the expected spectroscopic data for this compound, based on the known spectral characteristics of similar 3,5-dinitrobenzoate esters.
| Spectroscopic Technique | Key Expected Features for this compound |
| IR Spectroscopy | C=O stretch (~1730 cm⁻¹), NO₂ stretches (~1540, 1350 cm⁻¹), absence of broad O-H stretch. |
| ¹H NMR Spectroscopy | Signals for aromatic protons, benzylic CH₂, and isopropyl group protons in the correct ratio. |
| ¹³C NMR Spectroscopy | Signal for ester carbonyl carbon, signals for aromatic carbons, and aliphatic carbons of the isopropyl group. |
| UV-Vis Spectroscopy | Strong absorbance in the UV region due to the dinitrophenyl chromophore. |
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes to 4-Isopropylbenzyl 3,5-Dinitrobenzoate (B1224709) and Analogues
The synthesis of dinitrobenzoate esters has traditionally relied on methods that are often inefficient or environmentally hazardous. A primary focus of future research is the development of greener and more efficient synthetic pathways.
Conventional methods for preparing 3,5-dinitrobenzoate derivatives involve a two-step process: first, the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with the desired alcohol. hansshodhsudha.comresearchgate.net This approach generates harmful byproducts, including sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃), which are toxic and hazardous. hansshodhsudha.comresearchgate.net
Emerging research points towards more sustainable alternatives. A significant advancement is the use of microwave-assisted direct esterification. In this method, the alcohol is treated directly with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of concentrated sulfuric acid, drastically reducing reaction time and eliminating harmful reagents. hansshodhsudha.comresearchgate.net This approach aligns with the principles of green chemistry by preventing waste and using safer solvents and reagents. hansshodhsudha.com The constant search for new synthetic methodologies is a driving force in the pharmaceutical and chemical industries, aiming to accelerate development and implement more efficient processes. beilstein-journals.org The development of synthetic routes for complex molecules, such as quinoxaline (B1680401) derivatives, highlights a broader trend towards cost-effective methods and green chemistry, which can be applied to the synthesis of dinitrobenzoate analogues. nih.govresearchgate.net
| Parameter | Conventional Method | Microwave-Assisted Green Method |
|---|---|---|
| Starting Materials | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | 3,5-Dinitrobenzoic acid, Alcohol |
| Reagents/Catalysts | Phosphorus pentachloride or Thionyl chloride | Concentrated sulfuric acid (catalytic) |
| Byproducts | POCl₃, HCl, SO₂ | Water |
| Efficiency | Time-consuming (45-60 minutes) | Time and energy efficient |
| Environmental Impact | High (use and generation of hazardous substances) | Low (adheres to green chemistry principles) |
Exploration of Advanced Catalytic Systems for Esterification and Transesterification
Moving beyond simple acid catalysis, future work should explore a wider range of catalytic systems to improve yield, selectivity, and reaction conditions for the synthesis of 4-isopropylbenzyl 3,5-dinitrobenzoate. Research into the synthesis of other heterocyclic compounds has demonstrated the efficacy of various catalysts, including bentonite (B74815) clay and different phosphate (B84403) catalysts, which could be adapted for dinitrobenzoate synthesis. researchgate.net The application of polymer-assisted synthesis and the use of catalysts like cobalt chloride in reduction steps for other heterocyclic systems suggest that integrated catalytic processes could streamline the production of dinitrobenzoate analogues. beilstein-journals.org The development of organocatalysts for various organic reactions also presents a promising, metal-free avenue for future exploration in this area. researchgate.net
Deeper Mechanistic Insights into Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution with Dinitrobenzoate Systems
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of dinitrobenzoate systems is crucial for optimizing reactions and designing new compounds. Kinetic and equilibrium studies on the reaction of dinitrobenzoate esters with nucleophiles have shown evidence for competition between attack at the carbonyl carbon and the aryl carbon (Nucleophilic Aromatic Substitution, or NAS). researchgate.net
Future studies could employ advanced kinetic analysis, similar to methodologies used to study other complex reactions. For example, UV/vis spectroscopy can be used for real-time reaction monitoring, and the resulting data can be subjected to global data fitting and singular value decomposition to elucidate multi-step mechanisms and identify transient intermediates. rsc.org Hammett plots derived from these kinetic studies can reveal the nature of charge buildup in transition states, providing a detailed mechanistic picture. rsc.org Furthermore, computational methods like Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, as demonstrated in studies of the electroreduction of dinitrobenzene and reactions involving nitrostyrene. researchgate.netsemanticscholar.org
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable data for process optimization and mechanistic understanding. The application of advanced spectroscopic techniques to the synthesis of this compound is a key area for future research. Techniques such as UV-vis spectroelectrochemistry, which has been used to study the reduction of 1,4-dinitrobenzene, can provide insights into the electronic changes occurring during a reaction. marquette.eduacs.org Other powerful methods include liquid chromatography–tandem mass spectrometry (LC-MS/MS) and HPLC-fluorescence/-MS, which allow for the sensitive detection and quantification of reactants, intermediates, and products in complex mixtures. mdpi.comchemrxiv.org The use of in situ monitoring can help to precisely control reaction conditions and maximize the yield and purity of the desired product.
Computational Design of Novel Dinitrobenzoate-Based Organic Materials
Computational chemistry offers a powerful paradigm for the in silico design of new materials, enabling the prediction of properties before undertaking costly and time-consuming synthesis. bohrium.com Quantum-chemical methods, particularly Density Functional Theory (DFT), are widely used to design novel molecules, including energetic materials, and to predict their structure and properties. researchgate.netresearchgate.net This approach allows researchers to analyze how structural modifications influence the electronic and physical properties of materials. researchgate.net By applying these computational tools, novel analogues of this compound can be designed with tailored characteristics, such as enhanced thermal stability or specific optoelectronic properties. This "materials by design" approach can significantly accelerate the discovery of new functional organic materials. researchgate.netdtu.dk
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Quantum-Chemical Methods (DFT) | Design of new highly energetic heterocyclic molecules | Structure, Performance, Stability | researchgate.net |
| Molecular Simulations | Prediction of melting points | Melting Point | researchgate.net |
| DFT, Ab Initio Methods | Understanding reaction mechanisms and catalyst behavior | Reaction pathways, Intermediate stability | researchgate.net |
| Hybrid Particle-Field Molecular Dynamics | Simulations on multi-node/multi-GPU architectures | Large-scale material dynamics | bohrium.com |
Integration with Supramolecular Chemistry for Directed Self-Assembly
The 3,5-dinitrobenzoate moiety is an excellent building block for supramolecular chemistry due to its ability to form strong and directional non-covalent interactions. Research has shown that in crystalline salts, such as 2-aminothiazolium 3,5-dinitrobenzoate, the dinitrobenzoate anion participates in extensive hydrogen bonding and carbonyl-π interactions. iucr.orgnih.gov These interactions guide the self-assembly of molecules into well-defined supramolecular structures, such as heterodimeric rings and larger 3D networks. researchgate.netiucr.orgnih.gov
Future research should focus on harnessing these interactions to construct novel supramolecular architectures with this compound. By systematically modifying the components, it may be possible to direct the self-assembly process to create materials with specific topologies and functions. The study of these host-guest systems can be facilitated by techniques such as Isothermal Titration Calorimetry (ITC) and NMR spectroscopy to quantify binding affinities and characterize the resulting complexes. suprabank.org
Investigation of Photo- and Electro-Chemical Properties of Dinitrobenzoate Compounds
The electron-deficient nature of the dinitroaromatic ring suggests that this compound and its analogues may possess interesting photo- and electrochemical properties.
Photochemical Properties: Studies on other nitroaromatic compounds have shown they can be photochemically active. rsc.orgrsc.org For example, irradiation of certain α,β-unsaturated nitro compounds can lead to isomerization and the formation of novel products. rsc.org Future investigations should explore the photochemical stability and reactivity of dinitrobenzoate esters, which could lead to applications in photolithography, data storage, or as photo-responsive materials.
Electrochemical Properties: The electrochemistry of dinitrobenzene (DNB) has been studied, revealing that it undergoes reduction in two separate one-electron steps in solvents like acetonitrile (B52724). marquette.eduacs.org Intriguingly, in room-temperature ionic liquids (RTILs), these two reduction waves can collapse into a single two-electron wave, an effect attributed to strong ion-pairing between the RTIL cation and the DNB dianion. marquette.eduacs.org This highlights the profound influence of the chemical environment on the redox behavior of dinitro-aromatics. Future work should involve a detailed electrochemical analysis of this compound using techniques like cyclic voltammetry and spectroelectrochemistry to determine its redox potentials and the stability of its radical ions, which could be relevant for applications in organic electronics or sensor development. semanticscholar.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-isopropylbenzyl 3,5-dinitrobenzoate?
- Methodological Answer : The compound is synthesized via esterification between 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol. A coupling agent (e.g., DCC or EDC) with a catalyst like DMAP is typically employed in anhydrous conditions. Purification involves column chromatography or recrystallization using solvents such as ethanol or acetone. Confirm completion via TLC or HPLC. This method aligns with protocols for analogous esters like methyl 3,5-dinitrobenzoate .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ester linkage and substitution patterns.
- IR Spectroscopy : Identifies nitro (1520–1350 cm) and ester (1720–1700 cm) functional groups.
- X-ray Crystallography : Resolves molecular geometry and crystal packing (using programs like SHELXL for refinement) .
- Melting Point Analysis : Validates purity (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C) .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing be analyzed in this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction and use graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs. Software like SHELXTL refines intermolecular interactions, while Mercury visualizes packing diagrams. Compare with patterns in similar nitroaromatic esters to predict stability and polymorphism .
Q. What strategies optimize the reactivity of the nitro groups in substitution reactions?
- Methodological Answer : Nitro groups at the 3,5-positions are electron-withdrawing, directing electrophilic substitution to the para position. For nucleophilic aromatic substitution, use high-temperature conditions or microwave-assisted synthesis with catalysts like KCO in DMF. Monitor regioselectivity via LC-MS or F NMR (if fluorine substituents are introduced) .
Q. How does pH influence the stability and solubility of this compound?
- Methodological Answer : The ester is stable in neutral conditions but hydrolyzes under strong acidic/basic conditions. Solubility in organic solvents (logP ≈ 1.5–2.0) can be modeled using HPLC retention times or computational tools. For aqueous stability, conduct accelerated degradation studies at varying pH (1–13) and analyze degradation products via UPLC-QTOF .
Q. Can this compound serve as an intermediate for glycoside synthesis?
- Methodological Answer : Yes, the 3,5-dinitrobenzoate group acts as a protective moiety. For glycosylation, react with glycosyl donors (e.g., trichloroacetimidates) under Lewis acid catalysis (BF·EtO). Deprotection via hydrogenolysis (Pd/C, H) yields free glycosides. Validate using H NMR and MALDI-TOF .
Q. How is quantitative H NMR (qHNMR) applied to assess purity?
- Methodological Answer : Dissolve the compound in deuterated DMSO with a calibrated internal standard (e.g., dimethyl sulfone). Integrate proton signals (e.g., aromatic peaks at δ 8.5–9.0 ppm) and calculate purity using relative peak areas. Ensure a recovery rate >98% via spike-and-recovery validation .
Q. What approaches identify polymorphism in crystalline forms?
- Methodological Answer : Screen polymorphs using solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize via PXRD, DSC (melting endotherms), and Raman spectroscopy. Compare unit cell parameters from X-ray data to known forms. Graph set analysis predicts dominant hydrogen-bonding networks influencing polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
